1-烯丙基-3-甲基咪唑溴

描述

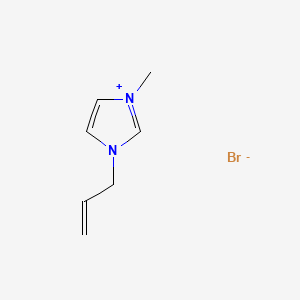

1-Allyl-3-methylimidazolium bromide (AMIB) is an organic compound that has been studied for its potential applications in synthetic organic chemistry, biochemistry, and medicinal chemistry. AMIB is an ionic liquid that is composed of an imidazolium cation and a bromide anion, and is a member of the family of imidazolium-based ionic liquids. AMIB has been studied for its potential to be used in a variety of applications, including as a solvent for organic synthesis, as a catalyst for organic synthesis, and as a mediator for biocatalysis.

科学研究应用

1. 缓蚀

1-烯丙基-3-甲基咪唑溴(1-烯丙基-3-辛基咪唑溴 [AOIM]Br)的研究重点在于其在缓蚀中的作用。它作为一种适度的阴极缓蚀剂,特别有效,这归因于烯丙基的给电子效应。它在硫酸溶液中对低碳钢表面的吸附已得到研究,在耐腐蚀性方面显示出有希望的结果 (Zheng 等,2015 年)。

2. 离子液体性质

该化合物是多种具有不同物理性质的离子液体的关键组分。1-烯丙基-3-甲基咪唑溴的结构效应和物理性质已被广泛表征,证明了其在不同离子液体应用中的实用性 (Schneider 等,2007 年)。

3. 与甲壳素的弱凝胶形成

1-烯丙基-3-甲基咪唑溴与天然聚合物甲壳素形成弱凝胶。当与甲壳素加热时,它形成透明液体,在较高浓度下转化为更粘稠的凝胶状材料。这一发现对于材料科学和生物聚合物研究具有重要意义 (Prasad 等,2009 年)。

4. 纤维素加工

该化合物已被发现可有效加工纤维素,这是一种常见的生物聚合物。它作为溶剂用于纤维素的酰化和氨基甲酰化,从而实现创建纤维素衍生物的均相程序。这种应用在绿色化学和可持续材料加工领域至关重要 (Barthel 和 Heinze,2006 年)。

5. 能量存储中的电解质

包括 1-烯丙基-3-甲基咪唑溴在内的 1-烯丙基-3-甲基咪唑基离子液体已被用作超级电容器中的电解质。这些使用石墨烯纳米片电极的电容器显示出有希望的比电容和能量密度,表明该化合物在高可靠性能量存储应用中的潜力 (Zarrougui 等,2018 年)。

安全和危害

未来方向

Ionic liquids like 1-Allyl-3-methylimidazolium bromide have been gaining special attention in the biomedical field, where they provide important advances in novel pharmaceutics and medical strategies . They have been used for biomaterials preparation, improving dissolution and processability, and have been combined with natural and synthetic polymer matrixes to develop IL-polymer hybrid materials to be employed in different fields of the biomedical area .

作用机制

Target of Action

1-Allyl-3-methylimidazolium bromide primarily targets the respiratory system . It has been observed to interact with proteins such as Ferrocytochrome c .

Mode of Action

The compound’s interaction with its targets leads to changes in their behavior. For instance, the presence of 1-Allyl-3-methylimidazolium bromide reduces the levels of thermal motion of the Ω-loop of the native Ferrocyt c . At higher concentrations, the denaturing effect of the compound increases the thermal motions of the Ω-loop, leading to protein unfolding .

Biochemical Pathways

It is known that the compound can influence the thermal stability of proteins, potentially affecting protein folding and function .

Pharmacokinetics

It is known that the compound is sensitive to moisture , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 1-Allyl-3-methylimidazolium bromide’s action include changes in protein behavior and thermal stability . These changes can lead to protein unfolding at higher concentrations of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Allyl-3-methylimidazolium bromide. For instance, the compound is sensitive to moisture , which can affect its stability and efficacy. Furthermore, the compound’s effects can vary depending on the concentration present in the reaction medium .

生化分析

Biochemical Properties

1-Allyl-3-methylimidazolium bromide plays a crucial role in biochemical reactions, particularly in the dissolution and processing of biopolymers like chitin. It interacts with enzymes, proteins, and other biomolecules primarily through ionic interactions and hydrogen bonding. For instance, it has been shown to disrupt the hydrogen bonds in chitin, facilitating its dissolution . This interaction is significant for the preparation of composite gels and other biopolymer-based materials.

Cellular Effects

The effects of 1-Allyl-3-methylimidazolium bromide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the thermal stability of proteins like lysozyme and accelerate amyloid fibrillization . Additionally, it has been observed to induce oxidative stress and other cellular responses .

Molecular Mechanism

At the molecular level, 1-Allyl-3-methylimidazolium bromide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates. The dissolution of chitin by this compound involves the cleavage of hydrogen bonds by the bromide anion and the prevention of recrystallization by the imidazolium cation . This mechanism highlights the compound’s ability to modulate biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Allyl-3-methylimidazolium bromide can change over time. The compound is relatively stable, but its interactions with biomolecules can lead to gradual degradation or transformation. Long-term studies have shown that it can maintain its activity in facilitating biochemical reactions, although its efficacy may decrease over extended periods . The stability and degradation of this compound are critical factors in its application in biochemical research.

Dosage Effects in Animal Models

The effects of 1-Allyl-3-methylimidazolium bromide vary with different dosages in animal models. At lower doses, it can effectively facilitate biochemical reactions without causing significant adverse effects. At higher doses, it may induce toxicity, oxidative stress, and other adverse effects . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research.

Metabolic Pathways

1-Allyl-3-methylimidazolium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It can influence metabolic flux and alter metabolite levels by interacting with key enzymes involved in metabolic processes

Transport and Distribution

The transport and distribution of 1-Allyl-3-methylimidazolium bromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

1-Allyl-3-methylimidazolium bromide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions and efficacy

属性

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDZFIZKMEUGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459418 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31410-07-8 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-1-[7-(3-fluoropyridin-2-yl)-5-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1246474.png)

![3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide](/img/structure/B1246482.png)

![(2E)-2-methyl-5-[(1S,5S,6S)-6-methyl-2-methylidenebicyclo[3.1.1]heptan-6-yl]pent-2-enoic acid](/img/structure/B1246485.png)